tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a partially saturated pyrimidine ring. The tert-butyl carboxylate group at position 4 acts as a protective group, enhancing steric stability and modulating solubility. The hydroxymethyl substituent at position 3 introduces polarity, influencing hydrogen-bonding interactions and solubility in aqueous media. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases or GPCRs .
Properties
CAS No. |
1260876-41-2 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7,16H,4-6,8H2,1-3H3 |
InChI Key |
MOIUIWRCMPEHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)CO |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
A seminal approach involves reacting ethyl acetoacetate (a β-keto ester) with 5-aminopyrazole in acetic acid (AcOH) and sulfuric acid (H₂SO₄) at reflux. The reaction proceeds via sequential nucleophilic attacks: the pyrazole’s amino group engages the ketone carbonyl, followed by intramolecular cyclization at the ester carbonyl, yielding ethyl 3-(ethoxycarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. Regioselectivity is ensured by the electron-withdrawing ester group, directing substitution to position 3. Typical yields range from 70–85% under optimized conditions.
Microwave-Assisted Optimization
Recent advancements employ microwave (MW) irradiation to enhance reaction efficiency. For example, heating β-keto esters with aminopyrazoles under MW at 120°C for 20 minutes accelerates cyclization, achieving 90% yield while minimizing side products. This method is particularly advantageous for scaling due to reduced reaction times and improved purity profiles.
Reduction of Ester to Hydroxymethyl Substituent
The hydroxymethyl group at position 3 is introduced via LAH-mediated reduction of the ester moiety. This step is critical for converting the inert ester into a reactive alcohol.
Lithium Aluminum Hydride (LAH) Reduction
In a representative procedure, ethyl 3-(ethoxycarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is dissolved in anhydrous diethyl ether and treated with LAH at 0°C. The ester group is selectively reduced to a primary alcohol, yielding 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylic acid. Post-reduction workup involves cautious quenching with aqueous sodium hydroxide and filtration to remove aluminum salts, achieving 78–85% yield.
Alternative Reducing Agents
While LAH is predominant, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) has been explored for milder conditions. However, NaBH₄ exhibits lower efficiency (50–60% yield) due to incomplete reduction of sterically hindered esters.
tert-Butyloxycarbonyl (Boc) Protection of the Pyrimidine Nitrogen
The secondary amine at position 4 is protected as a Boc carbamate to enhance stability and enable further functionalization.
Boc Anhydride Protocol
The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP). Stirring at room temperature for 12 hours installs the Boc group, yielding tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate. This method affords 65–75% yield after silica gel chromatography.
Schotten-Baumann Conditions
Alternative approaches utilize aqueous sodium bicarbonate and Boc₂O in a biphasic system. While effective, prolonged reaction times (24 hours) and emulsion formation reduce practicality.
Analytical Characterization and Quality Control
Critical analytical data validate the synthesis:
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 3.90–4.10 (m, 4H, CH₂-N-CH₂), 4.55 (s, 2H, CH₂OH), 6.85 (s, 1H, pyrazole-H).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclocondensation | H₂SO₄/AcOH, reflux | 85 | 90 | |
| Ester Reduction | LAH, Et₂O, 0°C | 78 | 95 | |
| Boc Protection | Boc₂O, DMAP, DCM | 75 | 98 |
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclocondensation: Competing pathways may lead to positional isomers. Employing electron-deficient β-keto esters minimizes byproducts.
-
LAH Handling: Moisture-sensitive conditions necessitate rigorous anhydrous protocols. Substituting LAH with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) improves safety margins.
-
Boc Deprotection Risks: Acidic workup post-protection may cleave the Boc group. Neutral pH extraction preserves integrity .
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Synthesis of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
The compound can be synthesized through various methodologies, including microwave-assisted synthesis and solvent-free methods. These approaches not only enhance yield but also reduce reaction time and environmental impact. For instance, microwave-assisted synthesis has been shown to produce high yields of similar pyrazolo derivatives with significant biological activity .
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of the pyrazolo compound exhibit notable antimicrobial properties. A study demonstrated that certain synthesized derivatives showed potent activity against various bacterial strains, suggesting their potential as antibacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activities. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The cytotoxic effects were quantified using the MTT assay, revealing promising IC50 values that indicate significant growth inhibition compared to control agents like Doxorubicin .
Antioxidant Activity
Some studies have highlighted the antioxidant properties of the compound, which contribute to its potential therapeutic effects in preventing oxidative stress-related diseases. The ability to scavenge free radicals was demonstrated in vitro, indicating its role in protecting cellular components from oxidative damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity. Variations in substituents on the pyrazolo ring have shown to significantly affect the potency against cancer cell lines and microbial strains. For instance, modifications at specific positions have led to enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity towards normal cells .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
- Substituent : Formyl group at position 3.
- Molecular Weight : 251.28 g/mol (vs. ~265–280 g/mol for hydroxymethyl derivative, estimated).
- Purity : ≥95% (commercially available but discontinued) .
- Key Differences: The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines in reductive amination).
Carbamoyl-Substituted Derivatives
Examples include:
- Compound 134 : tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
- Compound 159 : tert-Butyl 5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
- Compound 168 : tert-Butyl 5-(4'-carbamoyl-3'-methoxybiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate
*Estimated based on substituent contributions.
†logP values from structurally similar compounds in chromatographic studies .
Physicochemical Properties
- logP and Solubility : The hydroxymethyl group reduces logP compared to carbamoyl derivatives (logP ~5.52–6.22 for biphenyl-carbamoyl analogs) . This enhances aqueous solubility, critical for pharmacokinetics.
- Chromatographic Behavior: Compounds with similar logP but differing substituents (e.g., hydroxymethyl vs. carbamoyl) exhibit reversed elution orders in RP-HPLC due to solubility differences in acetonitrile (ACN) or ethanol (EL) mobile phases .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS No. 1260876-41-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Research indicates that compounds similar to tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives exhibit various biological activities:
- Antiproliferative Effects : Some studies have demonstrated that hydroxymethyl derivatives can inhibit cell proliferation by affecting topoisomerase II activity, leading to apoptosis in mammalian cells .
- Tubulin Polymerization Inhibition : Compounds within the same chemical class have been shown to bind to tubulin and inhibit its polymerization, which is crucial for cell division. This mechanism has been linked to anticancer properties .
Case Studies and Research Findings
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Anticancer Potential : Demonstrated efficacy against various cancer cell lines.
- Mechanistic Insights : Inhibition of tubulin polymerization and topoisomerase II.
- Metabolic Considerations : Variability in metabolic stability and solubility among related compounds.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?
The synthesis typically involves cyclocondensation and protection/deprotection strategies. For example:
- Step 1 : Cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in ethanol to form the dihydropyrazolo[1,5-a]pyrimidine core .
- Step 2 : Hydroxymethylation at position 3 using formaldehyde or equivalent reagents under basic conditions.
- Step 3 : Boc (tert-butoxycarbonyl) protection of the nitrogen at position 4, followed by purification via column chromatography .
Key Considerations : Monitor reaction progress via TLC or HPLC, as intermediates may degrade under prolonged acidic/basic conditions.
Q. How is the structural integrity of this compound validated during synthesis?
Methodology includes:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the hydroxymethyl group (δ 3.5–4.0 ppm for CH2OH) and Boc protection (δ 1.4 ppm for tert-butyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental molecular weight with theoretical values (e.g., C13H20N4O3 requires m/z 304.1484) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in bicyclic systems .
Advanced Research Questions
Q. What are the methodological challenges in optimizing this compound’s solubility for in vivo CNS studies?
The hydroxymethyl and Boc groups influence solubility:
Q. How do structural modifications at position 3 (hydroxymethyl) affect mGluR2 receptor modulation?
Comparative studies with analogs show:
- Hydroxymethyl → Methoxy : Reduces negative allosteric modulation (NAM) activity by 70% (IC50 increases from 15 nM to 50 nM) due to steric hindrance .
- Hydroxymethyl → Carboxylic Acid : Enhances binding affinity (Ki = 8 nM) but increases off-target activity at mGluR5 .
Experimental Design : Use radioligand displacement assays (e.g., [³H]LY341495 for mGluR2) and functional cAMP assays in HEK293 cells expressing mGluR2 .
Q. What analytical methods resolve discrepancies in reported receptor selectivity profiles?
Contradictory data may arise from assay conditions:
- Case Study : A 2024 patent claims mGluR2 selectivity (>100-fold over mGluR3), while a 2023 preprint notes off-target activity at σ1 receptors.
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
